molecular formula C18H14FNO5S B2797816 2-Fluorosulfonyloxy-3-[(2-methoxyphenyl)carbamoyl]naphthalene CAS No. 339993-70-3

2-Fluorosulfonyloxy-3-[(2-methoxyphenyl)carbamoyl]naphthalene

Cat. No. B2797816
CAS RN: 339993-70-3
M. Wt: 375.37
InChI Key: CMDCUGSLKAIRPO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. For example, the fluorosulfonyloxy group is known to react with various functional groups, making it useful for synthesizing new derivatives . The carbamoyl group could also participate in reactions .

Mechanism of Action

Without specific context (such as biological activity), it’s hard to define a “mechanism of action” for this compound. If it were a drug, for example, the mechanism of action would refer to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, safe handling would require appropriate precautions to avoid ingestion, inhalation, or skin contact. Without specific data, it’s hard to provide detailed safety information .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. For example, if it shows promising biological activity, it could be studied further as a potential pharmaceutical .

properties

IUPAC Name

2-fluorosulfonyloxy-3-[(2-methoxyphenyl)carbamoyl]naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO5S/c1-24-16-9-5-4-8-15(16)20-18(21)14-10-12-6-2-3-7-13(12)11-17(14)25-26(19,22)23/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDCUGSLKAIRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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